D-核糖,2-脱氧-2-氟-

描述

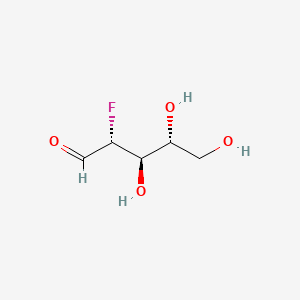

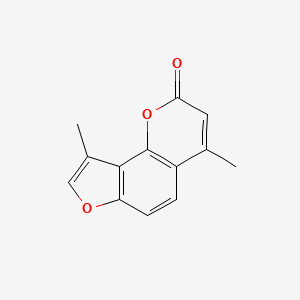

“D-Ribose, 2-deoxy-2-fluoro-” is a derivative of D-Ribose . It is a monosaccharide with five carbon atoms and has an aldehyde functional group . It is a non-metabolizable derivative of glucose that can be carried by the glucose carrier in human erythrocytes .

Synthesis Analysis

The synthesis of key nucleoside scaffolds in drug discovery involves generating modifications within the sugar backbone of nucleoside analogs . The synthetic strategies employed for these modifications focus on popular scaffolds seen in medicinal chemistry, including modifications to ribose-based nucleosides . An efficient synthesis of D-2′-deoxy-2′,2′-difluoro-4′-dihydro-4′-thionucleosides has been described .

Molecular Structure Analysis

The molecular formula of “D-Ribose, 2-deoxy-2-fluoro-” is C5H9FO4 . It has an average mass of 152.121 Da and a monoisotopic mass of 152.048492 Da . It has three defined stereocentres .

Chemical Reactions Analysis

“D-Ribose, 2-deoxy-2-fluoro-” is a derivative of D-Ribose, which is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .

Physical And Chemical Properties Analysis

“D-Ribose, 2-deoxy-2-fluoro-” has a molecular formula of C5H9FO4 . It has an average mass of 152.121 Da and a monoisotopic mass of 152.048492 Da .

科学研究应用

细胞代谢: 2-脱氧-2-氟-D-葡萄糖和 2-脱氧-2-氟-D-甘露糖在酵母和鸡胚细胞中代谢产生多种核苷酸衍生物。这些衍生物特异性地整合到两种细胞类型的糖蛋白中,尽管与 2-脱氧-D-葡萄糖相比,整合率较低 (Schmidt, Biely, Kratky, & Schwarz, 1978).

合成技术: 2-脱氧-2-氟-D-核糖的合成过程是抗病毒核苷药物合成中的一个重要中间体,已经详细说明,包括脱苯甲酰化和糖基裂解等几个步骤 (Codington, Doerr, & Fox, 1966).

PET 医学成像: 2-脱氧-2-氟-D-葡萄糖已广泛用于肿瘤学、神经学、心脏病学、传染病和炎症中的正电子发射断层扫描 (PET) 成像。此应用扩展到各种疾病的研究和疾病进展的监测 (Mun, 2013).

酶特异性研究: 2-脱氧-2-氟-d-葡萄糖及其类似物用于研究酵母己糖激酶等酶的特异性。这些研究对于理解酶-底物相互作用和代谢途径至关重要 (Bessell, Foster, & Westwood, 1972).

氟糖作为抗病毒剂: 2-脱氧-2-氟-D-葡萄糖和 2-脱氧-2-氟-D-甘露糖已被确定为各种细胞类型中病毒合成的有效抑制剂。它们特异性地抑制功能性病毒成分的合成,影响糖蛋白的生物合成 (Schmidt, Schwarz, & Ludwig, 1976).

肿瘤和转移成像: 已探索使用 2-脱氧-D-葡萄糖和 2-氟-2-脱氧-D-葡萄糖 (FDG) 的化学交换饱和转移 (CEST) MRI 来对肿瘤和转移进行成像。该技术为非侵入性肿瘤监测提供了 PET/CT 或 PET/MRI 的潜在替代方案 (Rivlin, Horev, Tsarfaty, & Navon, 2013).

植物成像应用: FDG 已用于植物成像中,以研究光合产物易位、碳分配和糖苷生物合成。此应用有助于理解植物代谢和生理 (Fatangare & Svatoš, 2016).

安全和危害

“D-Ribose, 2-deoxy-2-fluoro-” may be harmful by skin absorption, may cause skin irritation, may be harmful if swallowed, and may be harmful if inhaled . It may also cause respiratory tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

属性

IUPAC Name |

(2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXSKVOTDPOAT-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222587 | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Ribose, 2-deoxy-2-fluoro- | |

CAS RN |

7226-33-7 | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)

![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)

![1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid](/img/structure/B1198398.png)